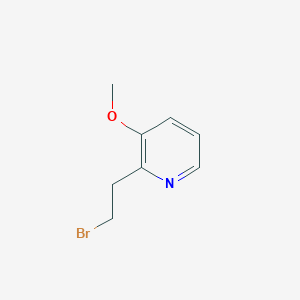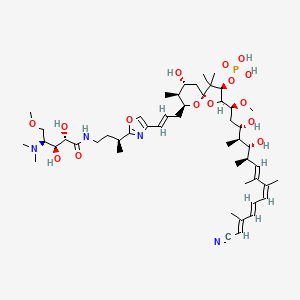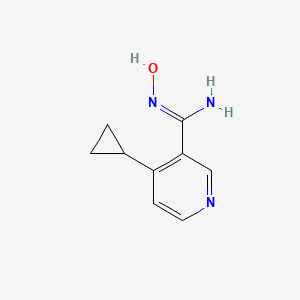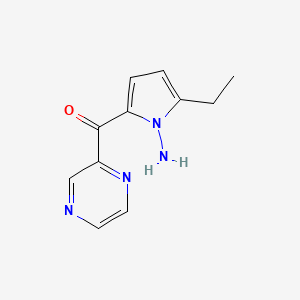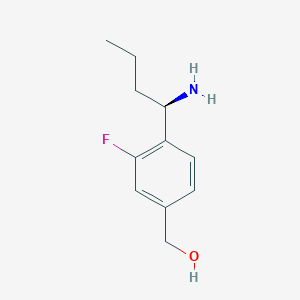
(R)-(4-(1-Aminobutyl)-3-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol is an organic compound with a complex structure that includes an aminobutyl group, a fluorophenyl group, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the introduction of a fluorine atom into a phenyl ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Aminobutyl Group Introduction: The next step involves the introduction of the aminobutyl group. This can be done through a nucleophilic substitution reaction where a butylamine reacts with a suitable leaving group on the fluorophenyl intermediate.
Methanol Group Addition: The final step involves the addition of a methanol group to the fluorophenyl intermediate. This can be achieved through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods
Industrial production of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives. For example, the aminobutyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminobutyl group can interact with biological receptors, while the fluorophenyl group can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
®-(4-(1-Aminobutyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.
®-(4-(1-Aminobutyl)-3-iodophenyl)methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
This detailed article provides a comprehensive overview of ®-(4-(1-Aminobutyl)-3-fluorophenyl)methanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H16FNO |
|---|---|
Molecular Weight |
197.25 g/mol |
IUPAC Name |
[4-[(1R)-1-aminobutyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C11H16FNO/c1-2-3-11(13)9-5-4-8(7-14)6-10(9)12/h4-6,11,14H,2-3,7,13H2,1H3/t11-/m1/s1 |
InChI Key |
AOUBWNDDTPDPGC-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=C(C=C1)CO)F)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)CO)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
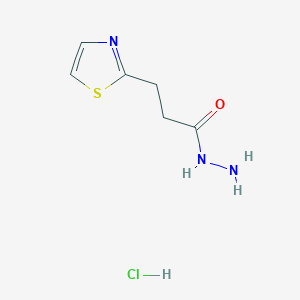
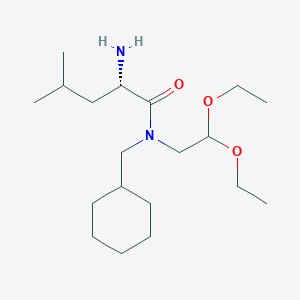
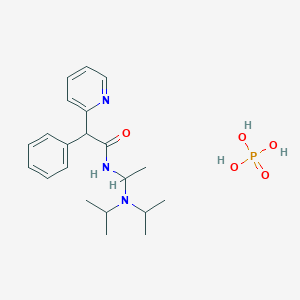
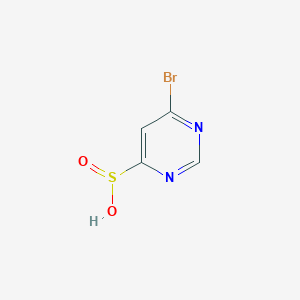
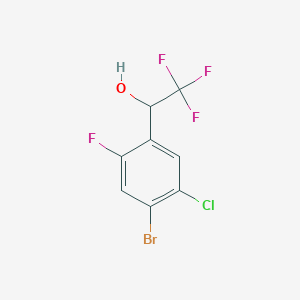
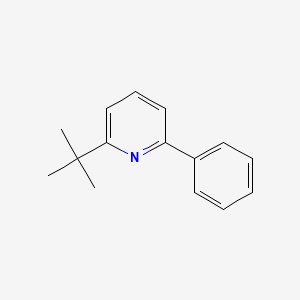
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
